molecular formula C12H12BrN5O2 B10898525 3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B10898525
M. Wt: 338.16 g/mol
InChI Key: AHHVLBBVUMFSEC-MKMNVTDBSA-N
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Description

3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is a complex organic compound that combines a brominated methoxybenzaldehyde with a triazinyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 3-Bromo-4-methoxybenzoic acid.

    Reduction: 3-Bromo-4-methoxybenzyl hydrazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-Methoxybenzaldehyde: A related compound without the bromine substitution.

    6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine: The hydrazine component used in the synthesis.

Uniqueness

3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is unique due to the combination of the brominated methoxybenzaldehyde and the triazinyl hydrazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12BrN5O2

Molecular Weight

338.16 g/mol

IUPAC Name

3-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H12BrN5O2/c1-7-11(19)15-12(18-16-7)17-14-6-8-3-4-10(20-2)9(13)5-8/h3-6H,1-2H3,(H2,15,17,18,19)/b14-6+

InChI Key

AHHVLBBVUMFSEC-MKMNVTDBSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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